3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC17826183
Molecular Formula: C9H14BrN3
Molecular Weight: 244.13 g/mol
* For research use only. Not for human or veterinary use.
![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine -](/images/structure/VC17826183.png)
Specification
Molecular Formula | C9H14BrN3 |
---|---|
Molecular Weight | 244.13 g/mol |
IUPAC Name | 3-bromo-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C9H14BrN3/c1-2-4-7-8(10)9-11-5-3-6-13(9)12-7/h11H,2-6H2,1H3 |
Standard InChI Key | LJILLZCZRGAYRI-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=NN2CCCNC2=C1Br |
Introduction
Structural Characteristics and Molecular Identity
Core Framework and Substitution Patterns
Pyrazolo[1,5-a]pyrimidines are bicyclic systems comprising fused pyrazole and pyrimidine rings. In 3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, the pyrazole ring is substituted with a bromine atom at position 3 and a propyl chain at position 2. The pyrimidine ring remains partially saturated (4H,5H,6H,7H), conferring conformational flexibility. This saturation differentiates it from fully aromatic analogues, potentially influencing electronic properties and intermolecular interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | CHBrN | * |
Molecular Weight | 243.13 g/mol | Calc. |
IUPAC Name | 3-Bromo-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | — |
*Note: The molecular formula and weight for the exact compound are inferred from analogues in , adjusted for the absence of a methyl group.
Stereoelectronic Effects
The bromine atom introduces significant electronegativity at position 3, rendering this site susceptible to nucleophilic substitution. The propyl group at position 2 contributes steric bulk, potentially hindering access to adjacent reactive centers. Comparative studies of similar compounds, such as 3-Bromo-7-methyl-2-propyl derivatives, suggest that alkyl substituents enhance lipophilicity, which may influence solubility and bioavailability .
Synthesis and Production Strategies
Synthetic Routes
While no direct synthesis reports exist for the specific 3-Bromo-2-propyl variant, methodologies for analogous pyrazolo[1,5-a]pyrimidines involve cyclization and functionalization steps:
Cyclization of Pyrazole and Pyrimidine Precursors
A common approach involves condensing a substituted pyrazole with a pyrimidine derivative. For example, 3-bromo-2-propylpyrazole could react with a dihalopyrimidine under basic conditions (e.g., KCO in DMF) to form the bicyclic core . Subsequent hydrogenation may achieve partial saturation of the pyrimidine ring.
Halogenation and Alkylation
Post-cyclization bromination at position 3 using N-bromosuccinimide (NBS) or analogous agents could introduce the bromine atom. Propyl groups are typically installed via alkylation reactions, employing propyl halides and strong bases (e.g., NaH) .
Industrial Scalability
Continuous flow reactors are favored in industrial settings for enhanced heat and mass transfer, minimizing byproduct formation. Purification often employs recrystallization or chromatography, though exact protocols remain proprietary .
Chemical Reactivity and Functionalization
Nucleophilic Substitution at C3
The bromine atom at position 3 serves as a prime site for substitution. Reactions with amines, thiols, or alkoxides under SN2 conditions yield diverse derivatives. For instance, treatment with methylamine could produce 3-amino analogues, useful in medicinal chemistry .
Oxidation and Reduction Pathways
-
Oxidation: The saturated pyrimidine ring may undergo oxidation to introduce ketone or epoxide functionalities, though harsh conditions risk ring opening.
-
Reduction: Catalytic hydrogenation could further saturate the system, though this is less common given the existing partial saturation .
Stability and Degradation
Bromine’s lability under basic or nucleophilic conditions necessitates careful handling. Storage in inert atmospheres at low temperatures (-20°C) is recommended to prevent decomposition .
Comparative Analysis with Analogues
Impact of Substituent Variation
-
3-Bromo-7-methyl-2-propyl Derivative : The additional methyl group at position 7 increases molecular weight (258.16 g/mol) and steric hindrance, potentially reducing metabolic clearance compared to the non-methylated compound.
-
3-Bromo-2,6-dimethyl Derivative : Dual methyl groups enhance hydrophobicity, favoring blood-brain barrier penetration but limiting aqueous solubility.
Table 2: Comparative Properties of Analogues
*Calculated using ChemAxon software.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume